molecular formula C21H20FN3O3S B2644045 4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021255-60-6

4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2644045
CAS RN: 1021255-60-6
M. Wt: 413.47
InChI Key: PAMLCQZYJQZAKR-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is of particular interest due to its unique properties and potential benefits in the treatment of various diseases.

Scientific Research Applications

Fluorescence Properties and Anticancer Activity

4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide shows promise in cancer research. A study by Vellaiswamy and Ramaswamy (2017) explored Co(II) complexes with similar structures, highlighting their fluorescence properties and potential anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Photosensitizer in Photodynamic Therapy

M. Pişkin et al. (2020) researched phthalocyanine compounds with structural similarities, emphasizing their role as photosensitizers in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them promising for this application (Pişkin, Canpolat, & Öztürk, 2020).

Radiolabeling for Brain Imaging

Lang et al. (1999) synthesized fluorinated derivatives for brain imaging. Their research involved radiolabeling with fluorine-18, evaluating biological properties in rats, and comparing these to [11C]carbonyl WAY 100635 for potential applications in serotonin receptor distribution and brain imaging (Lang et al., 1999).

Solid-Phase Synthesis in Medicinal Chemistry

Lee, Gauthier, and Rivero (1999) demonstrated the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, where 4-fluoro-3-nitrobenzoic acid was used in the process. This method is significant in medicinal chemistry for producing compounds with potential therapeutic applications (Lee, Gauthier, & Rivero, 1999).

Orexin Receptor Antagonism in Binge Eating

Piccoli et al. (2012) explored the effects of compounds including 3-fluoro-2-methoxybenzoyl derivatives as selective orexin receptor antagonists. Their research indicated potential applications in treating binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name

4-fluoro-N-[4-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-28-18-9-2-14(3-10-18)12-23-19(26)11-8-17-13-29-21(24-17)25-20(27)15-4-6-16(22)7-5-15/h2-7,9-10,13H,8,11-12H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMLCQZYJQZAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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